An In-depth Technical Guide to N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: Synthesis, Characterization, and Therapeutic Potential
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of tetrazole and benzamide chemistry, along with data from analogous structures, to project its physicochemical properties, outline a robust synthetic pathway, detail expected characterization outcomes, and discuss its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and similar derivatives.
Introduction: The Scientific Rationale
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among these, the tetrazole ring system has garnered significant attention. Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. A key feature of the 5-substituted-1H-tetrazole moiety is its role as a bioisostere for carboxylic acids.[1][2] This means it can mimic a carboxylic acid group in biological systems, offering similar acidity (pKa) and hydrogen bonding capabilities, but with improved metabolic stability and pharmacokinetic profiles.[1][2] This bioisosteric replacement is a powerful strategy in drug design to enhance the drug-like properties of a lead compound.
The subject of this guide, N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide, integrates this valuable tetrazole motif with an N-phenylbenzamide scaffold. N-phenylbenzamide derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and antiparasitic properties.[3][4][5] The strategic combination of the mercapto-tetrazole and N-phenylbenzamide moieties suggests a molecule with significant potential for engaging with biological targets. The mercapto (thiol) group, in particular, can act as a key interacting group, a metal chelator, or a site for further functionalization.
This guide will deconstruct the molecule to its core components, providing a projected profile and a practical framework for its synthesis and analysis.
Predicted Physicochemical and Structural Properties
While direct experimental data for N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS No. 63967-10-2) is not extensively published, we can infer its core properties based on its constituent parts and data from closely related analogs like N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide (CAS No. 14070-48-5).[6][7][8]
| Property | Predicted Value / Characteristic | Rationale / Reference Analog |
| Molecular Formula | C14H11N5OS | Based on chemical structure |
| Molecular Weight | 297.34 g/mol | Calculated from molecular formula |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Based on related compounds like 1-Phenyl-1H-tetrazole-5-thiol.[9] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; likely insoluble in water. | Common solubility profile for aromatic heterocyclic compounds. |
| Melting Point | Predicted to be relatively high, likely >150 °C, possibly with decomposition. | 1-Phenyl-1H-tetrazole-5-thiol has a melting point of 145 °C with decomposition. Benzamide-containing compounds often have high melting points.[10] |
| Tautomerism | The mercapto-tetrazole ring can exist in thione-thiol tautomeric forms. The thione form (C=S) is generally favored in the solid state. | A known characteristic of mercapto-tetrazoles. |
Synthesis Pathway: A Step-by-Step Protocol
The synthesis of N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide can be logically approached through a multi-step process starting from readily available precursors. The proposed pathway leverages well-established reactions in heterocyclic and amide chemistry.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 1-(3-Azidophenyl)-1H-tetrazole-5-thiol
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Rationale: This approach builds the tetrazole ring first from a substituted aniline. 3-Nitroaniline is a common starting material, which is reduced to 3-aminoaniline, then diazotized and converted to an azide. However, a more direct route starts with 3-aminophenylboronic acid or a similar precursor to introduce the azide functionality. For this guide, we will assume the availability of 3-azidoaniline as a starting point for the tetrazole formation. The [2+3] cycloaddition reaction is a versatile and widely used method for synthesizing tetrazoles.[11]
-
Protocol:
-
Dissolve 3-azidoaniline (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add carbon disulfide (CS2, 1.2 equivalents) to the solution.
-
Slowly add a base, such as potassium hydroxide or sodium ethoxide (1.2 equivalents), while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-(3-aminophenyl)-1H-tetrazole-5-thiol.
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Step 3: Amide Coupling to form N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide
-
Rationale: The final step is a standard Schotten-Baumann reaction, coupling the synthesized amino-tetrazole with benzoyl chloride. Pyridine acts as a base to neutralize the HCl byproduct.
-
Protocol:
-
Suspend 1-(3-aminophenyl)-1H-tetrazole-5-thiol (1 equivalent) in a suitable solvent like dichloromethane (DCM) or pyridine at 0 °C.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the suspension. If using DCM, add pyridine (1.2 equivalents) as a base.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture into cold water or dilute HCl to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a cold solvent like diethyl ether to remove impurities.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone) to obtain the pure N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide.
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Structural Characterization and Expected Spectral Data
Proper characterization is crucial to confirm the identity and purity of the synthesized compound. Below are the expected results from standard analytical techniques, with interpretations based on known spectral data of similar structures.[10][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (in DMSO-d6):
-
Amide Proton (-NH-): A singlet peak is expected in the downfield region, typically between δ 10.0-10.5 ppm.[10][13]
-
Thiol Proton (-SH): A broad singlet, potentially exchangeable with D2O, is expected. Its chemical shift can vary but is often found in the δ 13.0-15.0 ppm region for tetrazole-thiols.
-
Aromatic Protons: A complex multiplet pattern between δ 7.2-8.2 ppm corresponding to the protons on the two phenyl rings. The protons on the benzoyl group will typically show distinct multiplets from those on the 3-substituted phenyl ring.[10][13]
-
-
13C NMR (in DMSO-d6):
-
Carbonyl Carbon (C=O): A signal is expected around δ 165-167 ppm.[13]
-
Tetrazole Carbon (C=S): A signal for the thione carbon should appear in the range of δ 150-160 ppm.
-
Aromatic Carbons: Multiple signals in the δ 120-140 ppm range corresponding to the carbons of the phenyl rings.
-
Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp to medium absorption band around 3300-3400 cm-1.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm-1.
-
N-H Bend (Amide II): An absorption band around 1520-1550 cm-1.
-
C=S Stretch: A medium to weak band in the region of 1050-1250 cm-1.
-
Aromatic C-H and C=C Stretches: Multiple bands characteristic of aromatic rings will be present.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the molecular ion peak [M+H]+ would be expected at m/z 298.34. In negative ion mode, the [M-H]- peak would be at m/z 296.34. A characteristic fragmentation pattern for 5-substituted tetrazoles involves the loss of N2 in negative ion mode and HN3 in positive ion mode.[14]
Potential Biological and Therapeutic Applications
The structural motifs within N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide suggest several avenues for therapeutic investigation.
Caption: Relationship between structural motifs and potential bioactivities.
-
Antimicrobial and Antifungal Activity: Tetrazole derivatives are well-documented for their broad-spectrum antibacterial and antifungal properties.[15] The presence of the sulfur atom in the mercapto group can enhance these activities.
-
Anticancer Activity: Both tetrazole and N-phenylbenzamide scaffolds are features in various anticancer agents.[5][15] The compound could potentially act through mechanisms like enzyme inhibition (e.g., kinases) or disruption of cellular processes.
-
Anti-inflammatory Activity: 5-substituted tetrazoles, as bioisosteres of carboxylic acids, can mimic the structure of known anti-inflammatory drugs. Some tetrazole derivatives have been shown to inhibit inflammatory mediators like TNF-α, IL-6, and COX-2.
-
Antiviral Activity: N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV71), a significant human pathogen.[3][16] This suggests that the target compound could be explored for its antiviral potential.
Conclusion and Future Directions
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide is a molecule with a compelling structural design, merging two pharmacologically significant scaffolds. While direct experimental data is sparse, this guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route is practical and relies on well-established chemical transformations. The predicted spectral data serves as a benchmark for researchers to validate their experimental outcomes.
Future research should focus on the practical synthesis and rigorous characterization of this compound. Following successful synthesis, screening against a panel of biological targets, particularly in the areas of oncology, infectious diseases, and inflammation, is highly recommended. Structure-activity relationship (SAR) studies, involving modifications to both the benzoyl and phenyl rings, could further optimize its potency and selectivity, paving the way for the development of novel therapeutic agents.
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